Dibenzo[b,d]furan-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of Dibenzo[b,d]furan-2-carbaldehyde and its derivatives involves various chemical reactions and methodologies. For instance, a study reported the synthesis of benzoid-quinoid tautomers of azomethines and their structural analogs, highlighting the spectral and luminescence properties of Dibenzo(benzo)-18-crown-6-containing N-arylimines of 5-hydroxy-2,3-tetramethylene- and 5-hydroxy-2,3-diphenylbenzo[b]-furan-4-carbaldehydes (Dubonosov et al., 2009). This synthesis demonstrates the complex interplay between molecular structure and reactivity, particularly in the context of tautomeric equilibria and metal ion interactions.
Molecular Structure Analysis
The structural analysis of Dibenzo[b,d]furan-2-carbaldehyde reveals intricate details about its molecular geometry and electronic distribution. The crystallographic study of a dibenzofuran derivative, 2-(pentyloxy)dibenzo[b,d]furan, provides insight into the molecular arrangement, highlighting hydrophobic interactions and π-π stacking in the solid state, which are crucial for understanding the reactivity and properties of such molecules (Goyal et al., 2018).
Chemical Reactions and Properties
Dibenzo[b,d]furan-2-carbaldehyde undergoes various chemical reactions, yielding a plethora of derivatives with diverse properties. A notable reaction is the synthesis and antitubercular evaluation of novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines via Povarov reaction, showcasing its potential in pharmaceutical applications (Kantevari et al., 2011). These reactions highlight the versatility of Dibenzo[b,d]furan-2-carbaldehyde as a chemical building block.
Physical Properties Analysis
The physical properties of Dibenzo[b,d]furan-2-carbaldehyde, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. For instance, the planarity and π-conjugation within the molecule can affect its optical properties, as seen in studies involving similar compounds where the luminescence and spectral properties are examined in detail (Dubonosov et al., 2009).
Chemical Properties Analysis
The chemical reactivity of Dibenzo[b,d]furan-2-carbaldehyde towards various reagents and conditions highlights its importance in synthetic chemistry. Its role in facilitating complex reactions, such as the multicomponent reaction for the synthesis of fully substituted furans, demonstrates the compound's utility in generating structurally diverse molecules (Pan et al., 2010).
Scientific Research Applications
1. Synthesis and Spectroscopic Characterization
- Summary of Application : This research presents a protocol for the one-step synthesis of Dibenzo[b,d]furan-2-carbaldehyde in quantitative yield using adapted Vilsmeier conditions .
- Results or Outcomes : The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy. Spectral data are given in detail .
2. Synthesis of Isomeric Dibenzofuran Carboxaldehydes
- Summary of Application : This research involves the synthesis of two isomeric dibenzofuran carboxaldehydes, namely 2-methoxy-dibenzo[b,d]furan-1-carbaldehyde and 2-methoxydibenzo[b,d]furan-3-carbaldehyde .
- Methods of Application : Formylation of 2-methoxydibenzo[b,d]furan with a,a-dichloromethyl methyl ether and tin(IV) chloride gave a mixture of aldehydes in 95% yield and in a 35:65 ratio .
- Results or Outcomes : The 1H and 13C NMR spectral signals were not sufficiently resolved in CDCl3 solution to achieve their complete assignment, but this was possible in DMSO-d6 with the help of 2D-NMR techniques .
3. Hole Transport Materials
- Summary of Application : Dibenzo[b,d]furan derivatives have been used to develop new hole transport materials (HTMs) with high thermal stability .
- Methods of Application : Two new HTMs, namely FCzTPA and FCzDPNA, were developed using easily accessible carbazole/dibenzo[b,d]furan derivatives .
- Results or Outcomes : The rigid structures of these derivatives bring about excellent thermal stability, with a decomposition temperature (Td) of up to 400 °C and glass transition temperature (Tg) above 190 °C .
4. Organic Light-Emitting Diodes
- Summary of Application : Dibenzo[b,d]furan has been used in the development of organic light-emitting diodes (OLEDs) .
- Methods of Application : The OLED based on DBT-DBN was developed .
- Results or Outcomes : The OLED shows an ultrapure green emission with maximum external quantum efficiencies (EQEs) up to 31.3%, an emission peak at 520 nm, and a narrow full-width at half-maximum (FWHM) of 24 nm .
5. Hole Blocking Materials
- Summary of Application : Dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers have been rationally designed and synthesized for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (PhOLEDs) .
- Methods of Application : The study does not provide specific details on the methods of application or experimental procedures .
- Results or Outcomes : The study does not provide specific details on the results or outcomes .
6. Green Emission in OLEDs
- Summary of Application : Dibenzo[b,d]furan/thiophene-fused double boron-based multiresonance compound has been used in the development of organic light-emitting diodes (OLEDs) .
- Methods of Application : The OLED based on DBT-DBN was developed .
- Results or Outcomes : The OLED shows an ultrapure green emission with maximum external quantum efficiencies (EQEs) up to 31.3%, an emission peak at 520 nm, and a narrow full-width at half-maximum (FWHM) of 24 nm, meeting the BT.2020 green standard .
Safety And Hazards
properties
IUPAC Name |
dibenzofuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJMIWIVPWPZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277803 | |
Record name | dibenzo[b,d]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzofuran-2-carboxaldehyde | |
CAS RN |
5397-82-0 | |
Record name | 2-Dibenzofurancarboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dibenzo[b,d]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[b,d]furan-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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